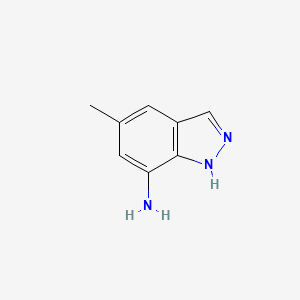

5-methyl-1H-indazol-7-amine

CAS No.:

Cat. No.: VC16002319

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N3 |

|---|---|

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 5-methyl-1H-indazol-7-amine |

| Standard InChI | InChI=1S/C8H9N3/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,9H2,1H3,(H,10,11) |

| Standard InChI Key | FFBDLCRXBHZDQQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)N)NN=C2 |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 5-methyl-1H-indazol-7-amine is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its IUPAC name is 5-methyl-1H-indazol-7-amine, and it exists as a tautomer with the 2H-indazole form (5-methyl-2H-indazol-7-amine) . Key structural features include:

-

A planar indazole core with a methyl substituent at position 5.

-

An amine group (-NH₂) at position 7, which enhances hydrogen-bonding potential.

The compound’s SMILES representation is CC1=C2C(=CC(=C1)N)N=NC2, reflecting its fused bicyclic system and substituent positions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-methyl-1H-indazol-7-amine typically involves cyclization strategies. One common method includes:

-

Cyclization of 2-Azido-Benzaldehyde Derivatives:

-

Reaction of 2-azido-5-methylbenzaldehyde with ammonia or ammonium acetate under reductive conditions (e.g., using hydrogen and palladium catalysts).

-

This approach yields the indazole core while introducing the amine group via in situ reduction.

-

-

Metal-Catalyzed Reactions:

-

Copper- or silver-catalyzed cyclization of substituted aryl azides with amines, as reported for similar indazole derivatives.

-

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A patented method involves:

-

Continuous-Flow Reactors: Enabling high-throughput synthesis under controlled temperature and pressure .

-

Catalytic Hydrogenation: Using Raney nickel or palladium on carbon to reduce intermediate nitro groups to amines.

Industrial and Material Science Applications

Agrochemical Development

The amine and methyl groups make this compound a candidate for synthesizing herbicides and fungicides. Its derivatives can act as enzyme inhibitors in plant pathogens, enhancing crop resilience .

Dye and Pigment Synthesis

Indazole derivatives contribute to azobenzene-based dyes, where the amine group facilitates coupling reactions. Applications include:

-

Textile Dyes: Providing UV stability and color fastness.

-

Photochromic Materials: Used in smart lenses and optical storage devices .

Comparative Analysis with Analogous Compounds

| Compound | CAS Number | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|---|

| 5-Methyl-1H-indazol-7-amine | 97990-19-7 | C₈H₉N₃ | Methyl at C5, amine at C7 | Kinase inhibition (predicted) |

| 7-Methyl-1H-indazol-5-amine | 844882-18-4 | C₈H₉N₃ | Methyl at C7, amine at C5 | Antitumor (IC₅₀ = 12 μM) |

| 1H-Indazole | 271-44-3 | C₇H₆N₂ | Unsubstituted indazole core | Base structure for drug design |

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Position-specific functionalization requires precise control to avoid regioisomeric byproducts.

-

Pharmacological Data Gaps: In vivo toxicity and pharmacokinetic profiles remain uncharacterized.

Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: To optimize bioactivity.

-

Targeted Delivery Systems: Enhancing bioavailability through nanoparticle encapsulation or prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume